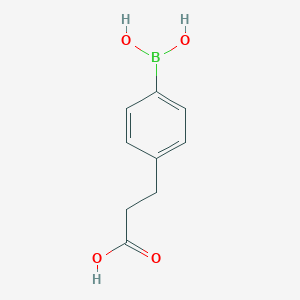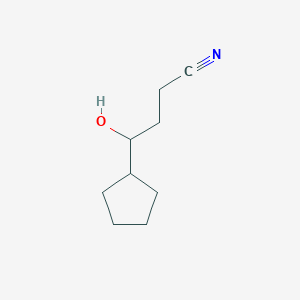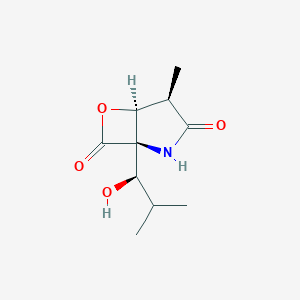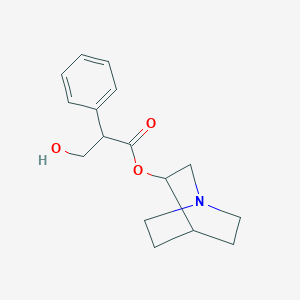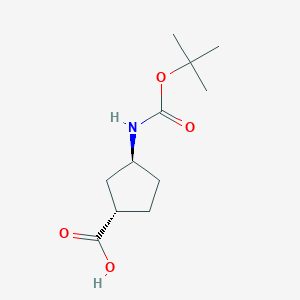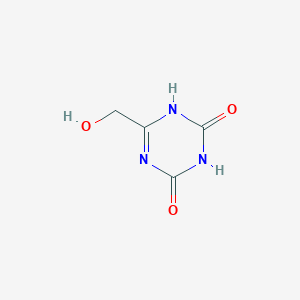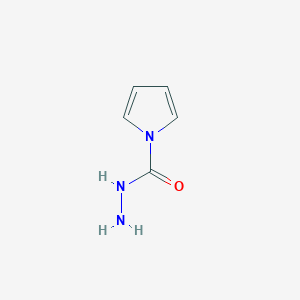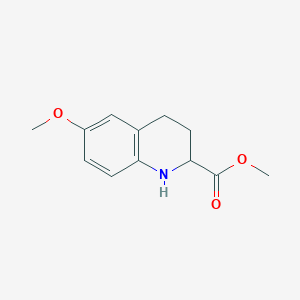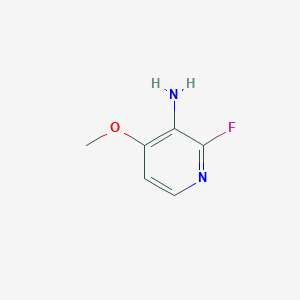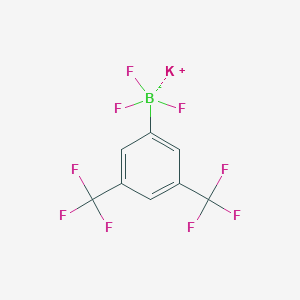
1H-Pyrrole-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-sulfonamide, also known as sulfonamide pyrrole, is a heterocyclic organic compound that contains a pyrrole ring and a sulfonamide group. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide is mainly related to its ability to interact with biological molecules, such as proteins and enzymes. It can form hydrogen bonds and hydrophobic interactions with the active sites of the target molecules, leading to inhibition or modulation of their activities. For example, 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide has been shown to inhibit the activity of protein kinases, which play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects:
1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide has been shown to have various biochemical and physiological effects, depending on the target molecules and the concentration used. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis and metastasis, and modulate immune responses. It can also affect the activity of enzymes involved in various metabolic pathways, such as glycolysis and oxidative phosphorylation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide in lab experiments include its high purity and stability, its ability to form specific interactions with biological molecules, and its potential applications in various fields. However, there are also some limitations, such as its low solubility in water and some organic solvents, its potential toxicity at high concentrations, and its limited availability and high cost.
Orientations Futures
There are many future directions for the research and development of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide. One direction is to explore its potential applications in drug discovery and development, especially in the design of novel anti-cancer agents and protein kinase inhibitors. Another direction is to investigate its interactions with other biological molecules, such as DNA and RNA, and to develop new methods for its synthesis and purification. Finally, the development of new analytical methods for the detection and quantification of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide in biological samples is also an important direction for future research.
Conclusion:
In conclusion, 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide will contribute to the advancement of various fields, including drug discovery, catalysis, and sensing.
Méthodes De Synthèse
The synthesis of 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide can be achieved through various methods, including the reaction of pyrrole with sulfonyl chloride, the condensation reaction of pyrrole with 1H-Pyrrole-3-sulfonamide, and the cyclization reaction of N-alkyl1H-Pyrrole-3-sulfonamides. Among these methods, the reaction of pyrrole with sulfonyl chloride is the most commonly used method, which can produce 1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide with high yield and purity.
Applications De Recherche Scientifique
1H-Pyrrole-3-1H-Pyrrole-3-sulfonamide has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. It has been used as a building block in the synthesis of various bioactive molecules, such as inhibitors of protein kinases, proteasome inhibitors, and anti-cancer agents. It has also been used as a ligand in the design of metal complexes for catalysis and sensing applications.
Propriétés
Numéro CAS |
189063-21-6 |
|---|---|
Nom du produit |
1H-Pyrrole-3-sulfonamide |
Formule moléculaire |
C4H6N2O2S |
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
1H-pyrrole-3-sulfonamide |
InChI |
InChI=1S/C4H6N2O2S/c5-9(7,8)4-1-2-6-3-4/h1-3,6H,(H2,5,7,8) |
Clé InChI |
SSKNVFBNMYLIHB-UHFFFAOYSA-N |
SMILES |
C1=CNC=C1S(=O)(=O)N |
SMILES canonique |
C1=CNC=C1S(=O)(=O)N |
Synonymes |
1H-Pyrrole-3-sulfonamide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate](/img/structure/B67908.png)
